molecular formula C21H23NO2 B4918895 8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline

8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline

Cat. No.: B4918895
M. Wt: 321.4 g/mol
InChI Key: FXDRHBPKTKWPSQ-UHFFFAOYSA-N
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Description

8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 5-methyl-2-propan-2-ylphenol with ethylene oxide to form 2-(5-methyl-2-propan-2-ylphenoxy)ethanol. This intermediate is then reacted with quinoline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce partially hydrogenated quinoline compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as malaria and cancer.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-2-propan-2-ylphenoxy)acetamide
  • 2-(5-Methyl-2-propan-2-ylphenoxy)ethanol
  • Quinoline derivatives such as chloroquine and hydroxychloroquine

Uniqueness

8-[2-(5-Methyl-2-propan-2-ylphenoxy)ethoxy]quinoline is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-15(2)18-10-9-16(3)14-20(18)24-13-12-23-19-8-4-6-17-7-5-11-22-21(17)19/h4-11,14-15H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDRHBPKTKWPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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